Disodium nickel ethylenediaminetetraacetic acid

Übersicht

Beschreibung

Disodium nickel ethylenediaminetetraacetic acid is a derivative of ethylenediaminetetraacetic acid (EDTA), which is an aminopolycarboxylic acid . This white, water-insoluble solid is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH . It is available as several salts, notably disodium EDTA, sodium calcium edetate, and tetrasodium EDTA .

Synthesis Analysis

EDTA is synthesized on an industrial scale from ethylenediamine, formaldehyde, and a source of cyanide such as HCN or NaCN . The sodium salt of EDTA forms first in both processes given below and then can be converted to the acid form .

Molecular Structure Analysis

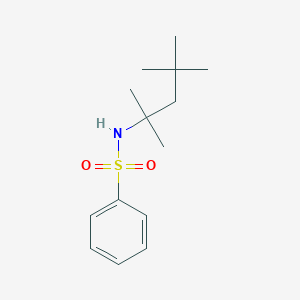

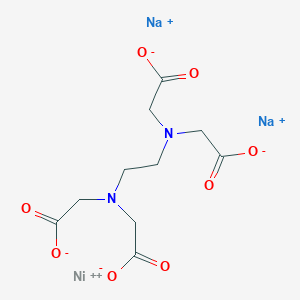

The molecular formula of disodium nickel ethylenediaminetetraacetic acid is C10H12N2Na2NiO8·xH2O . The molar mass is 392.88 g/mol (as Anhydrous) .

Chemical Reactions Analysis

EDTA disodium salt dehydrate chelates metal ions, forming an octahedral complex with divalent cations . This is useful in molecular biology research to inhibit enzymes dependent on activation by metal ions .

Physical And Chemical Properties Analysis

EDTA is a white powder, soluble in sodium hydroxide, sodium carbonate and ammonia solution, and 160 parts of boiling water, and slightly soluble in cold water, insoluble in ethanol and general organic solvents . It can form extremely stable water-soluble complexes with alkali metals, rare earth elements and transition metals .

Wissenschaftliche Forschungsanwendungen

Determination of EDTA in Aqueous Medium

An optimized spectrophotometric method has been developed for the determination of EDTA in an aqueous medium . This method is based on a discolorimetry reaction and has a detection limit of 38 ng/l . It requires lower quantities of reagent and less reaction time compared to other methods .

Gravimetric Complexometric Titration

The titration reaction was followed potentiometrically using a lead ion-selective electrode .

Chelator of Divalent Cations

EDTA is used as a chelator of divalent cations . It inhibits enzymes such as metalloproteases that require divalent cations for activity .

Use in Chelation Therapy

EDTA is also used in chelation therapy . This therapy involves the administration of chelating agents to remove heavy metals from the body .

Use in the Manufacture of Cleaning Products

EDTA is widely used in the manufacture of cleaning products . It forms stable and soluble compounds, avoiding the formation of precipitates that accumulate in industrial boilers .

Use in Cosmetics and Pharmaceuticals

EDTA is used in the manufacture of cosmetics and pharmaceuticals . It is a low-cost product and has strong chelating properties that complexes with most metals .

Food Preservative

EDTA is used as a food preservative . It forms stable and soluble compounds, which helps to extend the shelf life of food products .

Use in the Printed Circuit Boards (PCBs) Industry

EDTA, as a strong complexing agent with a high affinity for heavy metals (e.g., Cu, Ni), has been widely used for the electroless copper process in the printed circuit boards (PCBs) industry .

Wirkmechanismus

Safety and Hazards

Ethylenediaminetetraacetic acid disodium salt dihydrate is harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBXSTDXJGPLRC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2Na2NiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15708-55-1, 11079-07-5 | |

| Record name | Disodium nickel EDTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015708551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediaminetetraacetic Acid Disodium Nickel(II) Salt Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)